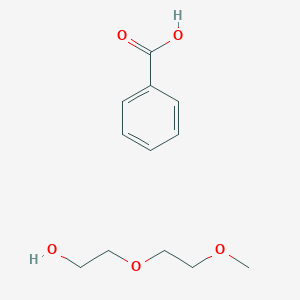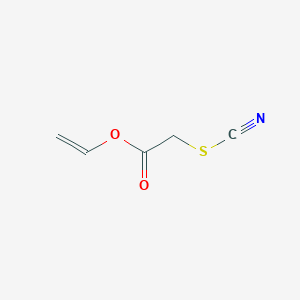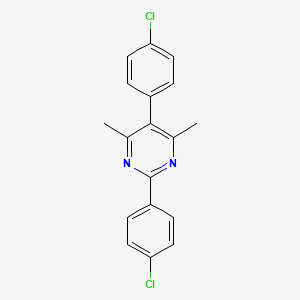![molecular formula C8H8ClFS B14350711 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene CAS No. 98181-84-1](/img/structure/B14350711.png)
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a chlorine atom at the 1-position and a fluoromethylsulfanyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1-chloro-4-methylbenzene.
Fluoromethylation: The methyl group is then converted to a fluoromethyl group using reagents like fluoromethylsulfonyl chloride under specific reaction conditions.
Thioether Formation: The fluoromethyl group is further reacted with a thiol compound to form the fluoromethylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The fluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Phenolic Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Hydrocarbons: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The fluoromethylsulfanyl group can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluoromethylsulfanyl group.
1-Chloro-4-(methylthio)benzene: Similar structure but with a methylthio group instead of a fluoromethylsulfanyl group.
1-Chloro-4-(fluoromethyl)benzene: Similar structure but without the sulfanyl group.
Uniqueness
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene is unique due to the presence of both a fluoromethyl and a sulfanyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
98181-84-1 |
|---|---|
Molekularformel |
C8H8ClFS |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
1-chloro-4-(fluoromethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H8ClFS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5-6H2 |
InChI-Schlüssel |
RRXKEIOFKZKLMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSCF)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
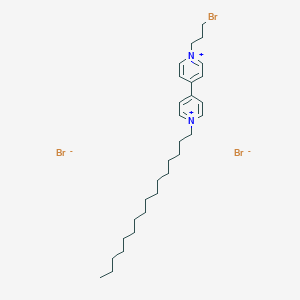

![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
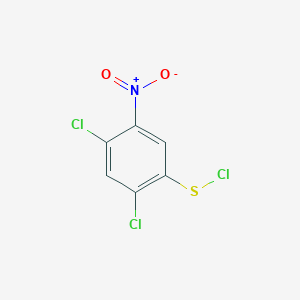
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
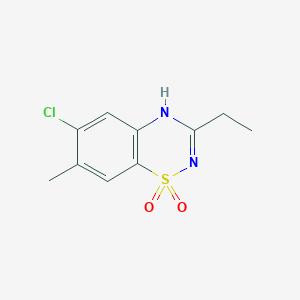
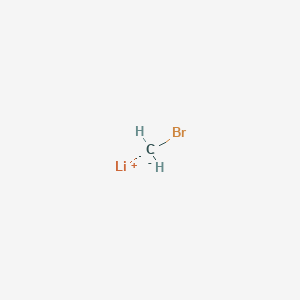
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
